molecular formula C14H21N3O4 B11775643 7-tert-Butyl 3-methyl 8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-3,7(6H)-dicarboxylate

7-tert-Butyl 3-methyl 8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-3,7(6H)-dicarboxylate

Cat. No.: B11775643
M. Wt: 295.33 g/mol
InChI Key: HOTGFAXIBYLRBM-UHFFFAOYSA-N
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Description

7-tert-Butyl 3-methyl 8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-3,7(6H)-dicarboxylate is a complex organic compound that belongs to the class of imidazo[1,5-d][1,4]diazepines. This compound is characterized by its unique structure, which includes a diazepine ring fused with an imidazole ring. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-tert-Butyl 3-methyl 8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-3,7(6H)-dicarboxylate typically involves multiple steps. One common method includes the cyclization of a precursor compound with appropriate reagents under controlled conditions. For instance, the cyclization of a compound with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions can produce the desired imidazo[1,5-d][1,4]diazepine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield, purity, and cost-effectiveness. This might include the use of automated synthesis equipment and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-tert-Butyl 3-methyl 8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-3,7(6H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Table 1: Chemical Properties

PropertyValue
Boiling Point443.9 ± 55.0 °C (Predicted)
Density1.24 ± 0.1 g/cm³ (Predicted)
pKa3.81 ± 0.20 (Predicted)

Anticancer Activity

Recent studies have indicated that compounds related to imidazo[1,5-d][1,4]diazepines exhibit promising anticancer properties. For example, structural modifications based on similar frameworks have led to compounds with significant activity against various cancer cell lines, including lung and breast cancer .

Case Study : A derivative of the imidazo[1,5-d][1,4]diazepine framework was found to inhibit human RNA helicase (hDDX3), a target implicated in cancer progression. The compound demonstrated selective cytotoxicity against cancer cells while sparing normal cells .

Anxiolytic and Analgesic Properties

Research has shown that derivatives of diazepines often possess anxiolytic and analgesic effects. The structure of 7-tert-butyl 3-methyl 8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-3,7(6H)-dicarboxylate suggests potential for similar pharmacological activities.

Case Study : A study on novel diazepino derivatives indicated significant anxiolytic effects in animal models. These findings suggest that the compound may serve as a basis for developing new anxiolytic medications .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy and safety of compounds derived from imidazo[1,5-d][1,4]diazepines. Modifications at specific positions on the diazepine ring can enhance biological activity while minimizing toxicity.

Table 2: Structure-Activity Relationship Insights

Modification PositionEffect on Activity
Position 3Increased binding affinity to serotonin receptors
Position 7Enhanced anticancer activity

Mechanism of Action

The mechanism of action of 7-tert-Butyl 3-methyl 8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-3,7(6H)-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,5-d][1,4]diazepine derivatives, such as:

Uniqueness

What sets 7-tert-Butyl 3-methyl 8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-3,7(6H)-dicarboxylate apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl and methyl groups may enhance its stability and solubility, making it a valuable compound for various applications.

Biological Activity

7-tert-Butyl 3-methyl 8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-3,7(6H)-dicarboxylate (CAS No. 1823266-72-3) is a compound belonging to the imidazodiazepine class, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C14H21N3O4 with a molecular weight of 295.33 g/mol. Key predicted properties include:

PropertyValue
Boiling Point443.9 ± 55.0 °C
Density1.24 ± 0.1 g/cm³
pKa3.81 ± 0.20

Biological Activity Overview

Research indicates that compounds within the imidazodiazepine class exhibit various pharmacological activities, including anxiolytic, anticonvulsant, and anti-inflammatory effects. The biological activity of this compound has been explored in several studies.

Anxiolytic and Anticonvulsant Effects

Imidazodiazepines are known for their interaction with GABA_A receptors. A study on related compounds found that modifications at specific positions significantly influenced their binding affinity and activity at these receptors. For instance, the introduction of methyl groups at certain positions enhanced the anxiolytic properties of the compounds .

Structure-Activity Relationship (SAR)

The SAR studies have shown that the presence of bulky groups such as tert-butyl can enhance lipophilicity and receptor interaction. Compounds with methyl or halogen substitutions at strategic positions demonstrated increased activity against central nervous system (CNS) targets .

Case Studies and Research Findings

Several studies have investigated the biological activity of imidazodiazepine derivatives:

  • Anticonvulsant Activity : A series of imidazo[1,5-a][1,4]benzodiazepines were synthesized and evaluated for their anticonvulsant properties. The results indicated that certain derivatives exhibited significant protective effects in animal models .
  • Anti-inflammatory Properties : In a comparative study of various synthesized compounds including imidazodiazepines, some derivatives showed greater anti-inflammatory activity than curcumin in specific assays .
  • GABA_A Receptor Interaction : Research highlighted that compounds similar to 7-tert-butyl 3-methyl 8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine effectively displaced flumazenil from GABA_A receptors in vitro, indicating potential therapeutic applications in anxiety disorders .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing imidazo[1,5-d][1,4]diazepine derivatives like this compound?

The synthesis typically involves multi-step reactions, including cyclization, alkylation, and esterification. For example, one-pot two-step reactions have been used to assemble similar tetrahydroimidazo[1,2-a]pyridine cores, where cyclization forms the heterocyclic backbone, followed by functionalization with tert-butyl and methyl groups via alkylation and esterification . Key steps include:

  • Cyclization : To form the imidazo-diazepine core.
  • Alkylation : Introduction of tert-butyl and methyl groups.
  • Esterification : Attachment of dicarboxylate moieties. Reaction optimization often involves adjusting solvents (e.g., DMSO) and catalysts to improve yields (reported between 51–61% for analogous compounds) .

Q. How is structural characterization performed for this compound?

Structural confirmation relies on spectroscopic and analytical techniques:

  • NMR : 1^1H and 13^13C NMR in DMSO-d6 or CDCl3 identify proton/carbon environments (e.g., tert-butyl protons at δ ~1.4 ppm, methyl groups at δ ~2.3 ppm) .
  • HRMS : Validates molecular weight (e.g., observed vs. calculated mass accuracy within ±0.0162 Da for related compounds) .
  • IR : Confirms functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1}) . Purity is assessed via HPLC or TLC, with melting points used as secondary validation (e.g., 215–245°C for analogs) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

General guidelines include:

  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • PPE : Gloves, lab coats, and goggles to prevent skin/eye contact.
  • Storage : Cool, dry conditions (room temperature for stable analogs) .
  • Emergency Preparedness : Access to eyewash stations, emergency showers, and fire extinguishers, as specified in lab safety manuals .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Statistical experimental design (e.g., factorial or response surface methodology) minimizes trial-and-error approaches. Key parameters include:

  • Temperature : Elevated temperatures (80–100°C) enhance reaction rates but may degrade sensitive groups.
  • Catalyst Loading : For example, 5–10 mol% of Pd catalysts in coupling reactions.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates. A case study on similar compounds achieved a 15% yield increase by optimizing solvent (DMSO) and catalyst (Pd(OAc)2_2) via a central composite design .

Q. What in vitro models are used to evaluate the anticancer potential of this compound?

Anticancer activity is typically screened against established cell lines using:

  • Cell Viability Assays : MTT or resazurin-based assays to determine IC50_{50} values.
  • Dose-Response Studies : Nanomolar to micromolar ranges (e.g., IC50_{50} = 49.88–52.75 nM against MCF-7 and HepG2 for analogs) .
  • Mechanistic Probes : Flow cytometry for apoptosis/necrosis analysis and Western blotting for pathway-specific protein expression (e.g., caspase-3 activation) .

Q. How do structural modifications (e.g., tert-butyl vs. methyl groups) impact biological activity?

Comparative studies of analogs reveal:

  • Steric Effects : Bulkier tert-butyl groups may hinder binding to enzymatic active sites, reducing potency.
  • Solubility : Methyl esters improve lipophilicity, enhancing cell membrane permeability. For example, replacing tert-butyl with benzyl in a related compound increased cytotoxicity by 30% due to improved target engagement .

Q. Data Contradictions and Resolution

Q. How can researchers resolve discrepancies in reported spectroscopic data (e.g., NMR shifts) across studies?

  • Solvent Effects : Confirm solvent used (e.g., DMSO vs. CDCl3 shifts protons by ±0.2 ppm).
  • Impurity Peaks : Compare with HRMS data to rule out byproducts.
  • Referencing : Use internal standards (e.g., TMS) and cross-validate with computational predictions (DFT for 13^13C shifts) .

Q. Methodological Resources

  • Experimental Design : Utilize CRDC frameworks (e.g., RDF2050112 for reactor design) and ICReDD’s computational-experimental feedback loops for reaction optimization .
  • Data Repositories : PubChem (CID: 1359655-89-2) provides structural and bioactivity data for analogs .

Properties

Molecular Formula

C14H21N3O4

Molecular Weight

295.33 g/mol

IUPAC Name

7-O-tert-butyl 3-O-methyl 5,6,8,9-tetrahydroimidazo[1,5-d][1,4]diazepine-3,7-dicarboxylate

InChI

InChI=1S/C14H21N3O4/c1-14(2,3)21-13(19)16-6-5-10-9-15-11(12(18)20-4)17(10)8-7-16/h9H,5-8H2,1-4H3

InChI Key

HOTGFAXIBYLRBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CN=C(N2CC1)C(=O)OC

Origin of Product

United States

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